Dimelazine

Descripción general

Descripción

Dimelazine is a chemical compound known for its role as a histamine 1 receptor antagonist . It is primarily used in research settings and has various applications in scientific studies. The molecular formula of this compound is C19H22N2S, and it has a molecular weight of 310.46 g/mol .

Métodos De Preparación

The synthesis of Dimelazine involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. One common synthetic route involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Análisis De Reacciones Químicas

Dimelazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Aplicaciones Científicas De Investigación

Chemical Profile of Dimelazine

- Chemical Name : this compound

- Molecular Formula : C₁₄H₁₈N₄S

- CAS Number : 100-56-1

This compound is primarily known for its sedative and antihistaminic properties, making it useful in various therapeutic contexts.

Antihistaminic Effects

This compound is utilized for its ability to block histamine receptors, which helps alleviate allergic reactions and symptoms associated with histamine release. This includes:

- Allergic Rhinitis : Effective in managing symptoms such as sneezing, itching, and nasal congestion.

- Urticaria (Hives) : Reduces itching and swelling caused by allergic reactions.

Sedative Properties

The sedative effects of this compound are beneficial in treating conditions that require calming agents. It is often used in:

- Anxiety Disorders : Provides relief from anxiety symptoms through its central nervous system depressant effects.

- Insomnia : Helps patients achieve better sleep quality by inducing drowsiness.

Anti-emetic Effects

This compound's anti-emetic properties make it suitable for treating nausea and vomiting, particularly in cases related to:

- Motion Sickness : Used to prevent nausea associated with travel.

- Postoperative Nausea : Administered to patients recovering from surgery to mitigate nausea.

Table 1: Summary of Clinical Applications of this compound

| Application | Description | Evidence Source |

|---|---|---|

| Allergic Rhinitis | Relief from sneezing and nasal congestion | Clinical trials on antihistamines |

| Urticaria | Reduction of itch and swelling | Dermatological studies |

| Anxiety Disorders | Calming effects for anxiety management | Psychopharmacology research |

| Insomnia | Induction of sleep | Sleep medicine reviews |

| Motion Sickness | Prevention of nausea during travel | Travel medicine guidelines |

| Postoperative Nausea | Mitigation of nausea post-surgery | Anesthesia studies |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Crosses the blood-brain barrier, contributing to its sedative effects.

- Metabolism : Primarily metabolized in the liver; specific metabolic pathways remain under investigation.

- Elimination : Excreted via urine, with a half-life that supports once-daily dosing for chronic conditions.

Adverse Effects and Considerations

While this compound is effective, it is essential to consider potential side effects:

- Common adverse effects include drowsiness, dry mouth, and dizziness.

- Caution is advised when used concurrently with other CNS depressants due to additive sedative effects.

Mecanismo De Acción

Dimelazine exerts its effects by binding to histamine 1 receptors, thereby blocking the action of histamine. This inhibition prevents the typical physiological responses mediated by histamine, such as vasodilation and increased vascular permeability. The molecular targets of this compound include histamine receptors located on various cells, including those in the immune system and the central nervous system .

Comparación Con Compuestos Similares

Dimelazine is unique compared to other histamine 1 receptor antagonists due to its specific molecular structure and binding affinity. Similar compounds include:

Diphenhydramine: Another histamine 1 receptor antagonist with a different molecular structure.

Chlorpheniramine: Known for its antihistamine properties but with a different chemical composition.

Actividad Biológica

Dimelazine, a derivative of meclizine, is primarily recognized for its antihistaminic properties and its application in managing motion sickness and vestibular disorders. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Pharmacodynamics

This compound functions as a first-generation antihistamine , predominantly acting as an H1 receptor antagonist. This mechanism is crucial for its antiemetic and antivertigo effects. The compound's ability to inhibit histaminergic neurotransmission in the central nervous system (CNS) contributes to its therapeutic efficacy against nausea and vomiting associated with motion sickness and vestibular dysfunctions .

The primary mechanism through which this compound exerts its effects involves:

- H1 Receptor Antagonism : By blocking H1 receptors in the medulla's vomiting center and the chemoreceptor trigger zone (CTZ), this compound reduces the signals that lead to nausea and vomiting.

- Anticholinergic Effects : this compound also possesses central anticholinergic properties, which enhance its antiemetic effects by decreasing labyrinth excitability .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for optimizing its therapeutic use. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed; peak plasma concentration at ~3 hours post-dose |

| Volume of Distribution | Approximately 6.78 ± 3.52 L |

| Half-life | Approximately 5-6 hours |

| Metabolism | Primarily metabolized by CYP2D6 |

| Elimination | Excreted in urine as metabolites; unchanged drug in feces |

This compound's pharmacokinetic profile indicates a relatively short half-life, necessitating multiple doses for sustained effect, particularly in acute settings .

Clinical Applications and Case Studies

This compound has been employed in various clinical scenarios, particularly concerning vestibular disorders and motion sickness. Notable case studies include:

- Management of Vestibular Migraines : A case report highlighted the effectiveness of this compound in alleviating withdrawal symptoms from transdermal scopolamine in a patient experiencing severe nausea post-removal of the patch .

- Achondroplasia Research : Preliminary studies suggest that this compound may inhibit FGFR3 signaling, promoting bone growth in animal models. Phase 1 clinical trials have indicated that it is well-tolerated among pediatric populations with achondroplasia .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Motion Sickness Trials : A randomized trial demonstrated that this compound significantly improved torsional eye movement responses during vestibular stimulation compared to placebo, underscoring its efficacy in managing motion-induced symptoms .

- Central Nervous System Effects : Research indicates that this compound may operate at a central level rather than solely through peripheral sensory pathways, suggesting broader implications for its use beyond traditional indications .

Adverse Effects and Considerations

Despite its therapeutic benefits, this compound is associated with several adverse effects due to its anticholinergic properties:

Propiedades

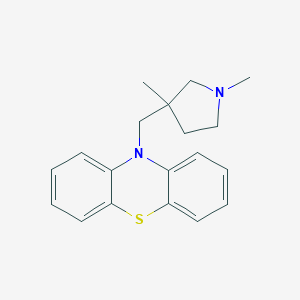

IUPAC Name |

10-[(1,3-dimethylpyrrolidin-3-yl)methyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S/c1-19(11-12-20(2)13-19)14-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKHTAYPELFGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864582 | |

| Record name | 10-[(1,3-Dimethylpyrrolidin-3-yl)methyl]-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-12-2 | |

| Record name | 10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15302-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimelazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[(1,3-Dimethylpyrrolidin-3-yl)methyl]-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMELAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VI3P2OT72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.